molecular formula C24H24ClN3OS3 B2719543 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1189682-96-9

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No. B2719543
CAS RN: 1189682-96-9
M. Wt: 502.11
InChI Key: DTDGFFNDJGPCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3OS3 and its molecular weight is 502.11. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Clinical Candidates

Research on structurally related compounds, such as acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitors, highlights the potential for therapeutic applications. For example, a study introduced an aqueous-soluble potent inhibitor of human ACAT-1, demonstrating significant selectivity and improved oral absorption, pointing towards its utility in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Structure-Activity Relationships in Drug Design

Further research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors showcases the importance of structure-activity relationships in the development of new drugs. Investigations into metabolic stability have led to the creation of compounds with minimal metabolic deacetylation, a crucial factor in drug design and efficacy (Stec et al., 2011).

Synthesis of Biological Interest Compounds

The synthesis of novel compounds for biological applications is an active area of research. For instance, the synthesis of new arylazocarbazole derivatives for potential biological interest indicates the versatility of certain core structures in creating compounds that may have varied scientific applications, including as potential therapeutic agents (Fadda et al., 2010).

Insecticidal Assessment

Research into new heterocycles incorporating a thiadiazole moiety against pests like the cotton leafworm demonstrates the agricultural applications of chemical compounds related to the one . This highlights the broader utility of chemical research beyond human medicine, into areas such as crop protection and pest management (Fadda et al., 2017).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS3.ClH/c1-2-27-13-12-17-20(14-27)31-24(26-21(28)15-29-16-8-4-3-5-9-16)22(17)23-25-18-10-6-7-11-19(18)30-23;/h3-11H,2,12-15H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDGFFNDJGPCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CSC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride

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